
2-(3-Methoxyisoxazol-5-YL)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde is a heterocyclic compound containing an oxazole ring substituted with a methoxy group at the 3-position and an acetaldehyde group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde typically involves the formation of the oxazole ring followed by the introduction of the methoxy and acetaldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methoxy-1,2-oxazole with acetaldehyde under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution reactions efficiently .
化学反応の分析
Types of Reactions
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid.
Reduction: 2-(3-methoxy-1,2-oxazol-5-yl)ethanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde depends on its interaction with biological targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .
類似化合物との比較
Similar Compounds
3-methoxy-1,2-oxazole: Lacks the acetaldehyde group, making it less reactive in certain chemical reactions.
2-(3-methoxy-1,2-oxazol-5-yl)acetic acid: An oxidized form of the compound with different chemical properties.
2-(3-methoxy-1,2-oxazol-5-yl)ethanol: A reduced form with an alcohol group instead of an aldehyde.
Uniqueness
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde is unique due to the presence of both the methoxy and acetaldehyde groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications .
特性
分子式 |
C6H7NO3 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC名 |
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO3/c1-9-6-4-5(2-3-8)10-7-6/h3-4H,2H2,1H3 |
InChIキー |
PIBASUCOMHWFCH-UHFFFAOYSA-N |
正規SMILES |
COC1=NOC(=C1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


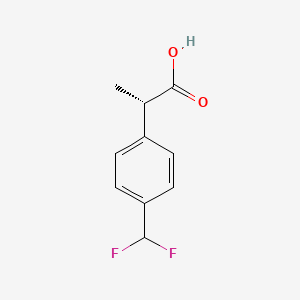
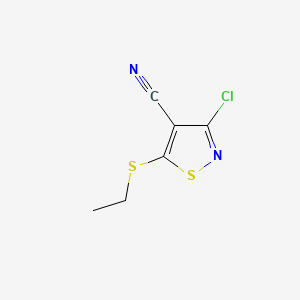

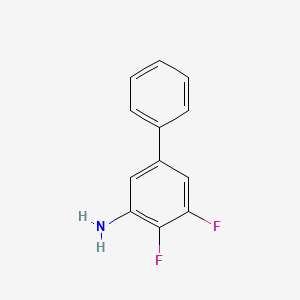
![4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B13534766.png)
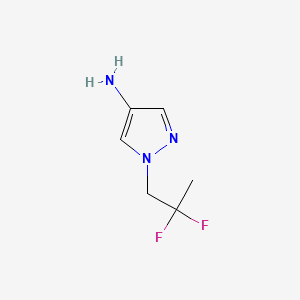
![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)

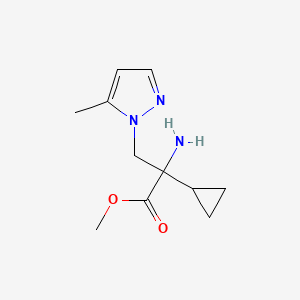
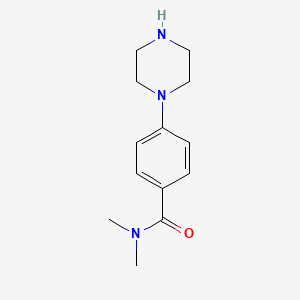
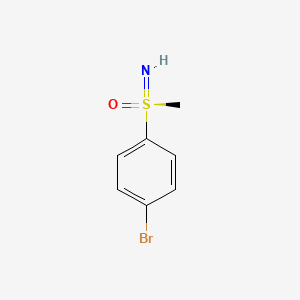

![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)
